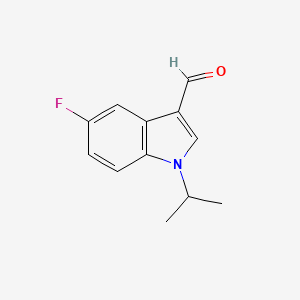![molecular formula C15H21ClN2 B1407367 1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride CAS No. 1417569-39-1](/img/structure/B1407367.png)
1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride” is a chemical compound with the molecular formula C15H21ClN2 . It has an average mass of 264.794 Da and a monoisotopic mass of 264.139313 Da . This compound is intended for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, serotonins were found to produce 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles by simple heating with amines under an oxygen atmosphere . Serotonins also reacted with various aldehydes to provide 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles rather than β-carbolines under basic conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Novel Synthesis of Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles : A study by Somei et al. (2001) reports a novel synthesis method for tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles, using amines and serotonins under specific conditions, highlighting the importance of the 5-hydroxy group on the indole nucleus in these reactions (Somei, Teranishi, Yamada, & Yamada, 2001).
Development of a Synthetic Method for Derivatives : Somei et al. (1988) developed a synthetic method to produce 3,4,5,6-tetrahydro-1H-azepinol[5, 4, 3-cd]indole derivatives with a carbon side chain at various positions. This method was applied to synthesize alkyl derivatives (Somei, Wakida, & Ohta, 1988).
Regioselective Meta-functionalization of 2-alkynylanilines : Zheng, Chen, and Fan (2014) reported a method to construct 3,4-fused tricyclic azepino[5,4,3-cd]indoles from 2-alkynylanilines, involving a dearomatization strategy and a palladium-catalyzed domino heterocyclization/Heck reaction (Zheng, Chen, & Fan, 2014).
Biological and Medicinal Applications
PARP-1 Inhibitors with Anticancer Activity : Koch et al. (2002) designed compounds including 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-ones as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), showing promise in enhancing the effect of cytotoxic agents against cancer cell lines (Koch et al., 2002).
Vasopressin V2 Receptor Antagonists : Matthews et al. (2003) synthesized a series of 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles as vasopressin receptor antagonists, identifying compounds with high affinity for the human V2 receptor (Matthews et al., 2003).
Clavicipitic Acid from Claviceps fusiformis : King et al. (1978) identified clavicipitic acid, an indole derivative from Claviceps fusiformis, as a tetrahydro-1H-azepino[5.4,3-cd]indole-4-carboxylic acid, demonstrating its existence in two diastereoisomeric forms (King, Waight, Mantle, & Szczyrbak, 1978).
Propiedades
IUPAC Name |
3-(2-methylpropyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-11(2)9-17-10-13-6-7-16-8-12-4-3-5-14(17)15(12)13;/h3-5,10-11,16H,6-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMKUZZSOJVSQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C2CCNCC3=C2C1=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

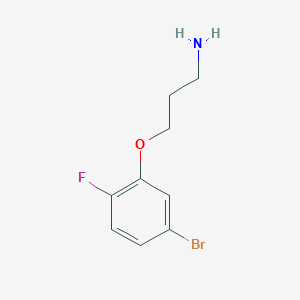

![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)
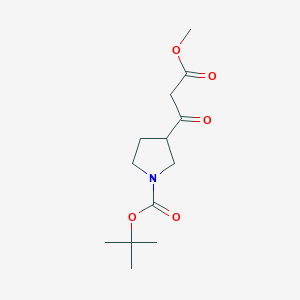
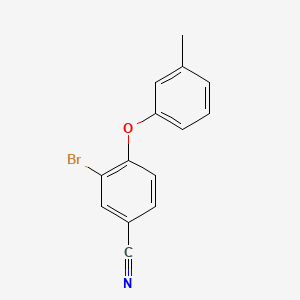


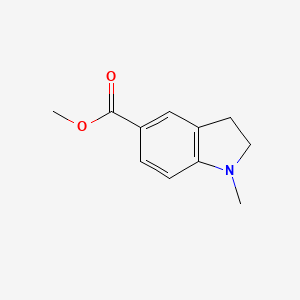
![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)
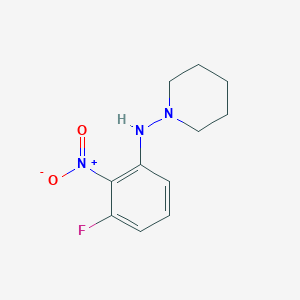
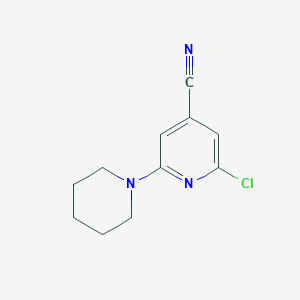
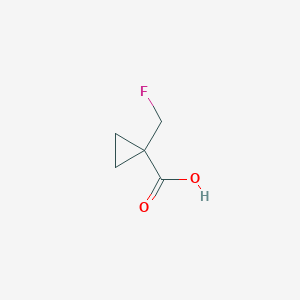
![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)
